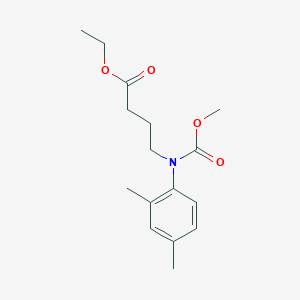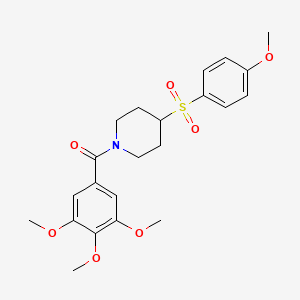![molecular formula C19H20N2O3 B2908351 benzyl N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate CAS No. 922951-33-5](/img/structure/B2908351.png)
benzyl N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
benzyl N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate is an organic compound that belongs to the class of carbamate esters. Carbamate esters are derived from carbamic acid and are known for their diverse applications in various fields, including medicinal chemistry and materials science. The compound features a benzyl group, a pyrrolidinone ring, and a phenyl group, making it a complex and interesting molecule for scientific research.
作用機序
Target of Action
The primary targets of benzyl N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate are currently unknown. This compound is a carbamate ester , a class of compounds known for their wide range of biological activities.
Mode of Action
Without specific information on the compound’s targets, it’s challenging to detail its precise mode of action. Carbamate esters are generally known to interact with their targets through the formation of covalent bonds, often leading to inhibition of the target’s function .
Pharmacokinetics
The pyrrolidine ring in its structure is a common feature in many biologically active compounds and is known to contribute to efficient exploration of the pharmacophore space due to sp3-hybridization .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate typically involves multiple steps, including the formation of the pyrrolidinone ring and the introduction of the benzyl and carbamate groups. One common synthetic route involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable nucleophile.
Formation of the Carbamate Ester: The final step involves the reaction of the intermediate with carbamic acid or its derivatives to form the carbamate ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
benzyl N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzyl or phenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
benzyl N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders due to the presence of the pyrrolidinone ring.
Materials Science: It can be used in the synthesis of polymers and materials with specific properties, such as enhanced mechanical strength or thermal stability.
Biological Studies: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.
類似化合物との比較
Similar Compounds
Benzyl (2-oxopyrrolidin-3-yl)carbamate: Similar structure but lacks the methyl group on the phenyl ring.
Ethyl (4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)carbamate: Similar structure but with an ethyl group instead of a benzyl group.
Uniqueness
benzyl N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the benzyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes. The methyl group on the phenyl ring can influence its electronic properties, affecting its reactivity and interactions with molecular targets.
特性
IUPAC Name |
benzyl N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-14-9-10-16(12-17(14)21-11-5-8-18(21)22)20-19(23)24-13-15-6-3-2-4-7-15/h2-4,6-7,9-10,12H,5,8,11,13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZNSSXRNSZXOFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)OCC2=CC=CC=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[7-(pyridin-4-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol](/img/structure/B2908275.png)
![5-methyl-1-(3-methylphenyl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2908276.png)


![N-benzyl-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2908279.png)
![N'-({5-[HYDROXY(THIOPHEN-2-YL)METHYL]THIOPHEN-2-YL}METHYL)-N-(5-METHYL-1,2-OXAZOL-3-YL)ETHANEDIAMIDE](/img/structure/B2908282.png)



![(4Ar,8aS)-6-ethyl-2,3,4,4a,5,7,8,8a-octahydropyrido[4,3-b][1,4]oxazine](/img/structure/B2908289.png)

